molecular formula C14H17BrO4 B1589225 Diethyl 2-(4-bromobenzyl)malonate CAS No. 70146-78-0

Diethyl 2-(4-bromobenzyl)malonate

Cat. No.: B1589225
CAS No.: 70146-78-0
M. Wt: 329.19 g/mol
InChI Key: XUINVWBCZQIJHR-UHFFFAOYSA-N
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Description

Diethyl 2-(4-bromobenzyl)malonate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromobenzyl group and two ethyl ester groups. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-bromobenzyl bromide to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-bromobenzyl)malonate can undergo various chemical reactions, including:

    Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted benzyl acetates.

Common Reagents and Conditions:

Major Products:

    Alkylation: Yields dialkylated malonates.

    Hydrolysis: Produces diethyl malonate and 4-bromobenzyl alcohol.

    Decarboxylation: Forms substituted benzyl acetates and carbon dioxide.

Scientific Research Applications

Diethyl 2-(4-bromobenzyl)malonate is utilized in various scientific research fields:

Comparison with Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the bromobenzyl substitution.

    Diethyl 2-benzylmalonate: Similar structure but with a benzyl group instead of a 4-bromobenzyl group.

    Diethyl 2-(4-chlorobenzyl)malonate: Contains a 4-chlorobenzyl group instead of a 4-bromobenzyl group.

Uniqueness: Diethyl 2-(4-bromobenzyl)malonate is unique due to the presence of the bromine atom, which can participate in further functionalization reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions. This makes it a valuable intermediate in the synthesis of brominated aromatic compounds .

Properties

IUPAC Name

diethyl 2-[(4-bromophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUINVWBCZQIJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446228
Record name diethyl 2-(4-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70146-78-0
Record name diethyl 2-(4-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl methylmalonate (87 g) in absolute ethanol (100 ml) was added to a pre-formed solution of sodium (11.5 g) in ethanol (400 ml) under argon. A hot solution of p-bromobenzylbromide (125 g) in absolute alcohol (200 ml) was added rapidly with vigorous stirring, which was continued for 3 days and the solid so formed was removed by filtration. The filtrate was evaporated and the residue dissolved in ethyl acetate (1 l), washed with brine (250 ml), dried (MgSO4) and evaporated. The residual oil was distilled under vacuum to give diethyl (4-bromophenyl)methylmalonate (150.7 g) b.p. 130-133/0.03 mm Hg; 1H NMR (d6 -DMSO): 1.33 (t, 6 H), 1.4 (s, 3 H), 3.27 (s, 2 H), 4.30 (q, 4 H), 7.23 (d, 2 H), 7.6 (d, 2 H)
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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